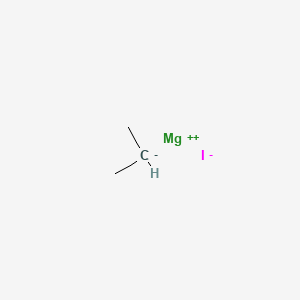

Magnesium;propane;iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium propane iodide is an organometallic compound that combines magnesium, propane, and iodine. This compound is part of the broader class of organomagnesium compounds, which are widely used in organic synthesis due to their reactivity and versatility. These compounds are typically used as reagents in various chemical reactions, including the formation of carbon-carbon bonds.

Méthodes De Préparation

Magnesium propane iodide can be synthesized through several methods. One common approach is the reaction of magnesium metal with propane iodide in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:

Mg+C3H7I→C3H7MgI

In industrial settings, the production of magnesium propane iodide may involve more complex procedures, including the use of catalysts and high-pressure conditions to increase yield and efficiency.

Analyse Des Réactions Chimiques

Magnesium propane iodide undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:

-

Nucleophilic Addition: : Magnesium propane iodide can add to carbonyl compounds (aldehydes and ketones) to form alcohols. This reaction is widely used in the synthesis of secondary and tertiary alcohols.

C3H7MgI+R2C=O→R2C(OH)C3H7

-

Substitution Reactions:

C3H7MgI+R-X→R-C3H7+MgX2

-

Reduction Reactions: : Magnesium propane iodide can reduce certain organic compounds, such as nitriles and esters, to amines and alcohols, respectively.

Applications De Recherche Scientifique

Magnesium propane iodide has numerous applications in scientific research, particularly in the fields of chemistry and materials science. Some of its key applications include:

Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry: It can be used to initiate polymerization reactions, leading to the formation of various polymeric materials.

Material Science: Magnesium propane iodide is used in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

Mécanisme D'action

The mechanism of action of magnesium propane iodide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic addition and substitution. The reactivity of the compound is largely due to the presence of the magnesium-carbon bond, which is highly polarized and can readily form new bonds with other molecules.

Comparaison Avec Des Composés Similaires

Magnesium propane iodide can be compared to other organomagnesium compounds, such as magnesium methyl iodide and magnesium ethyl iodide. While all these compounds share similar reactivity patterns, magnesium propane iodide is unique in its ability to form longer carbon chains, making it particularly useful in the synthesis of larger organic molecules. Similar compounds include:

- Magnesium methyl iodide (CH3MgI)

- Magnesium ethyl iodide (C2H5MgI)

- Magnesium butyl iodide (C4H9MgI)

Each of these compounds has its own specific applications and reactivity, but they all share the common feature of being highly reactive organomagnesium reagents.

Propriétés

Numéro CAS |

1068-56-0 |

|---|---|

Formule moléculaire |

C3H7IMg |

Poids moléculaire |

194.30 g/mol |

Nom IUPAC |

magnesium;propane;iodide |

InChI |

InChI=1S/C3H7.HI.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |

Clé InChI |

XGITVAYMIKUXIN-UHFFFAOYSA-M |

SMILES canonique |

C[CH-]C.[Mg+2].[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

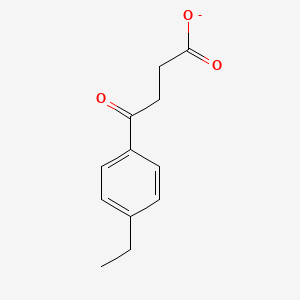

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)

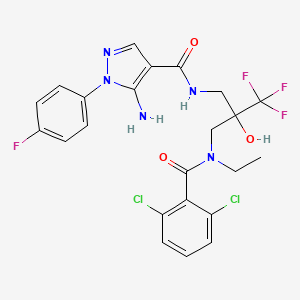

![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)

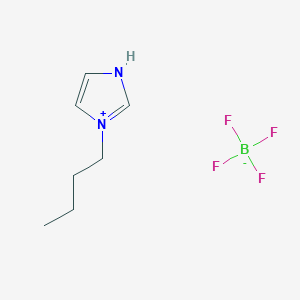

![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)

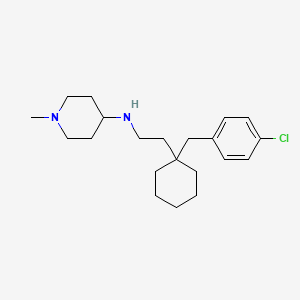

![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)